pent-2-yn-1-amine hydrochloride
Description
Chemical Structure and Synthesis
Pent-2-yn-1-amine hydrochloride (C₅H₁₀ClN, molecular weight 119.59 g/mol) is a primary amine hydrochloride derivative featuring a terminal alkyne group at the second carbon position. It is synthesized via a multi-step process starting from 1-bromopent-2-yne. The reaction involves azide substitution with sodium azide, followed by Staudinger reduction using triphenylphosphine and subsequent acidification to yield the hydrochloride salt . The compound is characterized by ¹H NMR and high-resolution mass spectrometry (HRMS) to confirm purity (≥95%) and structural integrity .
Applications
Primarily utilized as a pharmaceutical intermediate, this compound serves as a building block in organic synthesis, particularly in click chemistry and bioconjugation due to its terminal alkyne functionality .
Properties
CAS No. |
98071-05-7 |
|---|---|
Molecular Formula |
C5H10ClN |
Molecular Weight |
119.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-2-yn-1-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of pent-2-yne with ammonia in the presence of a catalyst, followed by treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically require a controlled temperature and pressure to ensure the efficient formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process generally includes the following steps:
Alkyne Activation: Pent-2-yne is activated using a suitable catalyst.
Ammonia Addition: Ammonia is introduced to the activated alkyne under controlled conditions.
Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Pent-2-yn-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Nitriles, amides.
Reduction: Alkenes, alkanes.
Substitution: Halogenated amines.
Scientific Research Applications
Pent-2-yn-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways involving amine groups.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting neurological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which pent-2-yn-1-amine hydrochloride exerts its effects involves its ability to participate in various chemical reactions due to the presence of both an alkyne and an amine group. The alkyne group can undergo addition reactions, while the amine group can act as a nucleophile in substitution reactions. These properties make it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between pent-2-yn-1-amine hydrochloride and analogous compounds:
Structural and Functional Differences
Alkyne Position and Chain Length
- This compound (C₅H₁₀ClN) has a terminal alkyne at C2, making it reactive in click chemistry. In contrast, 3-Methylpent-1-yn-3-amine hydrochloride (C₆H₁₂ClN) features an internal alkyne and a branched methyl group at C3, which increases steric hindrance and reduces reactivity in cycloaddition reactions .
- The shorter chain of (R)-1-Methyl-prop-2-ynylamine hydrochloride (C₄H₈ClN) limits its utility in applications requiring longer hydrophobic interactions, but its chiral center enables enantioselective synthesis .
Substituent Effects
- 2-Phenylbutan-1-amine hydrochloride (C₁₀H₁₆ClN) incorporates a phenyl group, which may improve blood-brain barrier penetration, suggesting utility in central nervous system (CNS) drug development .
Isomerism
Purity and Analytical Methods
- This compound is synthesized with ≥95% purity, verified via HRMS and ¹H NMR . Similar analytical methods (e.g., RP-HPLC) are employed for related compounds, as demonstrated in studies on amitriptyline hydrochloride .
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